Anipamil-d25 Hydrochloride
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Overview
Description
Anipamil-d25 Hydrochloride is a deuterated derivative of Anipamil, a long-acting calcium channel blocker. It is primarily used in scientific research due to its unique properties, including its stability and isotopic labeling. The molecular formula of this compound is C34H28D25ClN2O2, and it has a molecular weight of 582.40.
Mechanism of Action
Target of Action
Anipamil-d25 Hydrochloride is a long-acting analogue of Verapamil . It primarily targets L-type calcium channels , which play a crucial role in the contraction of smooth muscle cells and cardiac muscle cells .
Mode of Action
this compound, like Verapamil, is a calcium channel blocker . It inhibits the influx of calcium ions through L-type calcium channels . This inhibition prevents the contraction of vascular smooth muscle, leading to relaxation and dilation of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking L-type calcium channels, it disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction and neurotransmitter release .
Pharmacokinetics
It is known that verapamil, a similar compound, has a relatively short duration of action, requiring dosing 3 to 4 times daily . The impact on the bioavailability of this compound would depend on factors such as absorption, distribution, metabolism, and excretion, which need further investigation.
Result of Action
The primary result of this compound’s action is the relaxation and dilation of blood vessels . This leads to a decrease in systemic vascular resistance, which can help in the treatment of conditions like hypertension and angina .
Future Directions
Biochemical Analysis
Biochemical Properties
Anipamil-d25 Hydrochloride interacts with voltage-dependent L-type calcium channels, inhibiting the influx of calcium ions into myocardial cells . This interaction reduces the contractile rate and conduction speed of the heart .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In cell culture, it has been observed to decrease the intracellular contents of cholesteryl esters, triglycerides, and free cholesterol, suppress cell proliferation, and inhibit the synthesis of the extracellular matrix .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the myocardium tighter than Verapamil, which allows it to exert its antiarrhythmic and antihypertensive effects without causing hypertension .
Temporal Effects in Laboratory Settings
It has been shown to provide greater protection of renal function than hydralazine for the same level of blood pressure control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anipamil-d25 Hydrochloride involves the incorporation of deuterium atoms into the Anipamil molecule. This process typically starts with the synthesis of the Anipamil base, followed by the introduction of deuterium through specific chemical reactions. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to achieve high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Anipamil-d25 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anipamil-d25 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Comparison with Similar Compounds
Verapamil: Another calcium channel blocker used to treat high blood pressure and arrhythmias.
Diltiazem: A calcium channel blocker with similar therapeutic effects but different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness of Anipamil-d25 Hydrochloride: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This isotopic labeling distinguishes it from other calcium channel blockers and makes it a valuable tool in scientific research .
Properties
CAS No. |
1346602-69-4 |
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Molecular Formula |
C₃₄H₂₈D₂₅ClN₂O₂ |
Molecular Weight |
582.4 |
Synonyms |
α-(Dodecyl-d25)-3-methoxy-α-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]benzeneacetonitrile Hydrochloride; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.